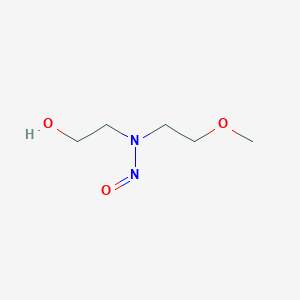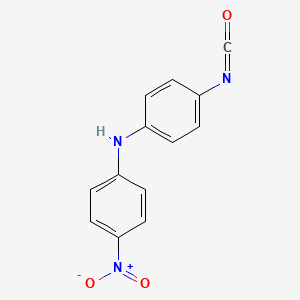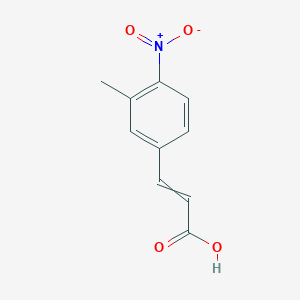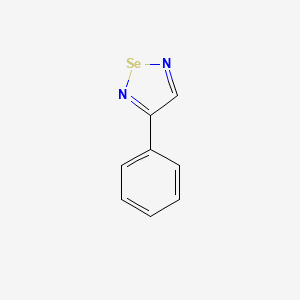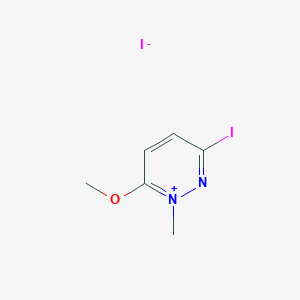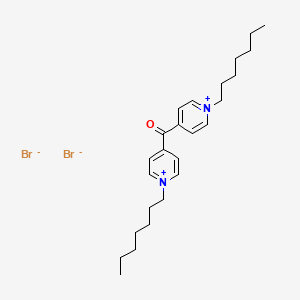
4,4'-Carbonylbis(1-heptylpyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide is a chemical compound with the molecular formula C24H38Br2N2O It is a derivative of bipyridinium, which is known for its electrochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide typically involves the reaction of 4,4’-bipyridine with heptyl bromide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridinium derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced bipyridinium derivatives.
Substitution: Compounds with substituted halides.
科学的研究の応用
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of electrochromic devices and materials for organic electronics.
作用機序
The mechanism of action of 4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound can intercalate into DNA, disrupting its function and leading to antimicrobial effects. In electrochromic devices, the compound undergoes reversible redox reactions, changing its color and optical properties .
類似化合物との比較
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but lacks the carbonyl group.
Methyl viologen dichloride: Another bipyridinium derivative with different alkyl substituents.
Ethyl viologen dibromide: Similar to methyl viologen but with ethyl groups instead of methyl.
Uniqueness
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide is unique due to the presence of the carbonyl group, which imparts distinct electrochemical properties and enhances its ability to form stable complexes with various molecules. This makes it particularly useful in applications requiring specific redox behavior and molecular interactions .
特性
CAS番号 |
64374-44-3 |
|---|---|
分子式 |
C25H38Br2N2O |
分子量 |
542.4 g/mol |
IUPAC名 |
bis(1-heptylpyridin-1-ium-4-yl)methanone;dibromide |
InChI |
InChI=1S/C25H38N2O.2BrH/c1-3-5-7-9-11-17-26-19-13-23(14-20-26)25(28)24-15-21-27(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
UJDOFQUQLIMZIG-UHFFFAOYSA-L |
正規SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



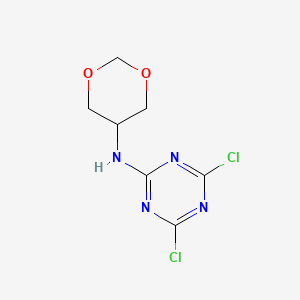
![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
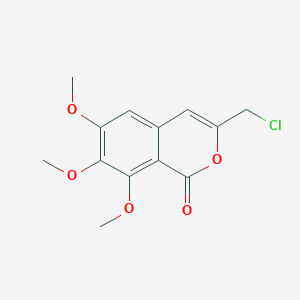
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)
![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)
![3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14511029.png)

